molecular formula C9H12O3 B8728593 2-(Furan-2-yl)-3-methylbutanoic acid

2-(Furan-2-yl)-3-methylbutanoic acid

Cat. No.: B8728593
M. Wt: 168.19 g/mol
InChI Key: NWVJCTJHXGGBBV-UHFFFAOYSA-N
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Description

| 2-(Furan-2-yl)-3-methylbutanoic acid is a furan-containing carboxylic acid that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Its structure, incorporating a heteroaromatic furan ring and a branched carboxylic acid chain, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. This compound has been investigated as a key precursor in the synthesis of novel anti-diabetic agents, where its derivatives have shown activity as dual agonists for the peroxisome proliferator-activated receptors PPARα and PPARγ, targets crucial for managing glucose and lipid metabolism. The furan ring is a common pharmacophore in bioactive molecules, and its incorporation can influence the compound's electronic properties, metabolic stability, and binding affinity. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new chemical entities for various biological targets. It is also relevant in material science for creating functionalized polymers or ligands. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-(furan-2-yl)-3-methylbutanoic acid

InChI

InChI=1S/C9H12O3/c1-6(2)8(9(10)11)7-4-3-5-12-7/h3-6,8H,1-2H3,(H,10,11)

InChI Key

NWVJCTJHXGGBBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CO1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of 3-Methylbutanoic Acid Derivatives

The following compounds share the 3-methylbutanoic acid core but differ in substituents, functional groups, or stereochemistry.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Industrial Relevance References
2-(Furan-2-yl)-3-methylbutanoic acid C₉H₁₂O₃ 168.19 Furan-2-yl group at C2 Potential precursor for bioactive molecules; structural studies reported .
3-Methyl-2-phenylbutanoic acid C₁₁H₁₄O₂ 178.23 Phenyl group at C2 Intermediate in chiral synthesis; enantiomers (R/S) studied for stereochemical properties .
2-[(Furan-2-yl)formamido]-3-methylbutanoic acid C₁₀H₁₃NO₄ 211.22 Formamido group linked to furan at C2 Investigated as a synthetic intermediate; CAS 1361143-20-5 .
(S)-2-(Methoxycarbonylamino)-3-methylbutanoic acid C₇H₁₃NO₄ 175.18 Methoxycarbonylamino group at C2 Key intermediate in API synthesis (94% yield via L-valine derivatization) .
3-Methyl-2-oxobutanoic acid C₅H₈O₃ 116.12 Oxo group at C2 Metabolic intermediate; safety data available (CAS 759-05-7) .
2-(4-Trifluoromethylphenylamino)-3-methylbutanoic acid C₁₂H₁₄F₃NO₂ 273.24 Trifluoromethylphenylamino group at C2 Pesticide intermediate; used in α-cyano-3-phenoxybenzyl ester synthesis .
2-Formamido-3-mercapto-3-methylbutanoic acid C₆H₁₁NO₃S 177.22 Formamido and mercapto groups at C2 and C3 Synonym: Formylpenicillamine; studied for chelation properties .

Key Differences in Physicochemical and Functional Properties

Polarity and Solubility: The furan-2-yl group in this compound enhances polarity compared to phenyl-substituted analogues (e.g., 3-Methyl-2-phenylbutanoic acid) due to oxygen’s electronegativity . The formamido derivative (C₁₀H₁₃NO₄) exhibits higher molecular weight and hydrogen-bonding capacity, likely improving aqueous solubility .

Stereochemical Impact: Enantiomers of 3-Methyl-2-phenylbutanoic acid show distinct crystallographic properties (e.g., dihedral angles and hydrogen-bonding networks), which may influence receptor binding in bioactive applications .

Biological Activity: 2-(4-Trifluoromethylphenylamino)-3-methylbutanoic acid derivatives demonstrate insecticidal activity, highlighting the role of electron-withdrawing substituents (e.g., -CF₃) in agrochemical design . 2-Formamido-3-mercapto-3-methylbutanoic acid’s thiol group enables metal chelation, relevant in detoxification pathways .

Synthetic Utility: (S)-2-(Methoxycarbonylamino)-3-methylbutanoic acid is synthesized via L-valine modification, showcasing the versatility of amino acid-derived intermediates in industrial API production .

Preparation Methods

Stepwise Alkylation and Hydrolysis

  • Alkylation : Furan-2-ylmethyl chloride reacts with methyl 3-methylbutanoate in acetone at −30°C using AlCl3.

  • Hydrolysis : The ester intermediate is hydrolyzed in ethanol/water (95:5) with NaOH, followed by acidification to precipitate the product.

Key Parameters

ParameterValue
Catalyst Loading15 mol% AlCl3
Reaction Time2–4 hours
Yield (Two Steps)68–72%

Hydrolysis of Ester Precursors

Ester derivatives of 2-(furan-2-yl)-3-methylbutanoic acid, such as its methyl or ethyl ester, are synthesized via Fischer esterification and subsequently hydrolyzed.

Ester Synthesis

3-(Furan-2-yl)propenoic acid (from Method 1) is esterified with methanol or ethanol using sulfuric acid.

Conditions

  • Acid Catalyst : 5% H2SO4

  • Reflux Time : 8 hours

  • Ester Yield : 82–88%

Base-Catalyzed Hydrolysis

The ester is saponified with 2M NaOH at 70°C for 3 hours, achieving >95% conversion to the carboxylic acid.

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Catalyst CostScalabilityPurity (%)
Condensation (TfOH)89HighModerate98
Lewis Acid Catalysis72ModerateHigh95
Ester Hydrolysis85LowHigh97

Key Insights

  • Condensation with TfOH offers the highest yield but requires expensive catalysts.

  • Lewis Acid Catalysis balances cost and scalability, ideal for industrial production.

  • Ester Hydrolysis is cost-effective but involves multi-step synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Furan-2-yl)-3-methylbutanoic acid, and how are reaction conditions optimized?

  • Synthetic Routes :

  • Friedel-Crafts Acylation : Reacting furan derivatives with acyl chlorides under Lewis acid catalysis (e.g., AlCl₃) to introduce the methylbutanoic acid moiety .
  • Michael Addition : Using furan-containing enolates and α,β-unsaturated carbonyl compounds to construct the carbon backbone .
    • Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–40°C), and catalyst loading (0.5–5 mol%) to enhance yield (typically 60–85%) and purity (>95%). Reaction progress is monitored via TLC and NMR .

Q. How is the structural characterization of this compound performed?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) .
  • X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonding) .

Q. What are the typical chemical reactions involving the furan ring in this compound?

  • Oxidation : The furan ring can be oxidized to a diketone using KMnO₄ or RuO₄, altering its electronic properties .
  • Electrophilic Substitution : Halogenation or nitration at the furan 5-position under acidic conditions .
  • Reduction : Hydrogenation of the furan ring to tetrahydrofuran derivatives using Pd/C or Raney Ni .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers (retention time differences: 2–5 min) .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving enantiomeric excess (ee) >90% .
  • Circular Dichroism (CD) : Validates absolute configuration by comparing experimental CD spectra with computational predictions .

Q. What strategies address contradictions in biological activity data for this compound?

  • Case Study : Discrepancies in reported antimicrobial activity (e.g., MIC ranging from 8–64 µg/mL) may arise from:

  • Strain Variability : Test against standardized strains (e.g., E. coli ATCC 25922) .
  • Solubility Issues : Use DMSO/water co-solvents to ensure compound dissolution .
  • Synergistic Effects : Evaluate interactions with adjuvants (e.g., β-lactamase inhibitors) .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2, binding energy ≤−7.5 kcal/mol) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory IC₅₀ values .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Catalyst Recycling : Immobilize chiral catalysts (e.g., Jacobsen’s Mn-salen) on silica to reduce costs and improve enantioselectivity (>80% ee) .
  • Continuous Flow Systems : Minimize racemization by reducing reaction time (residence time <30 min) .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor enantiomer ratios in real time .

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